Thiophen-3-ylmethanesulfonamide
Overview
Description
Thiophen-3-ylmethanesulfonamide is a chemical compound with the molecular formula C5H7NO2S2 It is a derivative of thiophene, a sulfur-containing heterocycle, and features a methanesulfonamide group attached to the thiophene ring
Mechanism of Action
Target of Action
Thiophen-3-ylmethanesulfonamide is a type of sulfonamide, a group of compounds known for their diverse pharmacological activities . The primary targets of sulfonamides are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including fluid balance and folate synthesis, respectively .
Biochemical Pathways
The inhibition of carbonic anhydrase and dihydropteroate synthetase disrupts several biochemical pathways. The inhibition of carbonic anhydrase affects fluid and electrolyte balance, while the inhibition of dihydropteroate synthetase disrupts the synthesis of folic acid, a crucial component in the synthesis of nucleic acids .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution. Additionally, factors such as temperature and the presence of other substances can affect the compound’s stability and activity .
Biochemical Analysis
Biochemical Properties
Thiophen-3-ylmethanesulfonamide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been shown to interact with carbonic anhydrase isoenzymes, specifically human erythrocytes carbonic anhydrase I and II . These interactions are characterized by potent inhibition effects, with this compound acting as a noncompetitive inhibitor. The sulfonamide and thiophene moieties are significant in the inhibition of these enzymes, highlighting the compound’s potential as a therapeutic agent.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the integrity of the plasma membrane, which is essential for cellular homeostasis . The compound’s impact on membrane repair mechanisms and its ability to modulate ion imbalances and cytoskeleton remodeling are critical for maintaining cell function and survival. Additionally, this compound’s interactions with specific enzymes can lead to alterations in cellular metabolism, further influencing cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. The compound’s sulfonamide group interacts with the active sites of enzymes, leading to inhibition of their catalytic activity . This interaction is crucial for its role as a carbonic anhydrase inhibitor. Furthermore, the thiophene moiety contributes to the compound’s binding affinity and specificity, enhancing its inhibitory effects. These molecular interactions result in changes in gene expression and enzyme activity, ultimately affecting cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are essential factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under normal storage conditions, maintaining its biochemical properties . Prolonged exposure to certain conditions may lead to degradation, affecting its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular function, particularly in its role as an enzyme inhibitor.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiophen-3-ylmethanesulfonamide typically involves the introduction of a methanesulfonamide group to a thiophene ring. One common method is the reaction of thiophene-3-carboxylic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, and yields this compound as a white solid .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Thiophen-3-ylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as bromine or chloromethyl methyl ether can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Thiophene-3-ylmethanesulfonamide sulfoxide or sulfone.
Reduction: Thiophen-3-ylmethanamine.
Substitution: Various substituted thiophenes depending on the electrophile used.
Scientific Research Applications
Thiophen-3-ylmethanesulfonamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: this compound is used in the development of organic semiconductors and other electronic materials.
Comparison with Similar Compounds
Thiophene-2-sulfonamide: Similar structure but with the sulfonamide group at the 2-position.
Thiophene-3-carboxamide: Features a carboxamide group instead of a sulfonamide group.
Benzothiophene sulfonamide: Contains a fused benzene ring, offering different electronic properties.
Uniqueness: Thiophen-3-ylmethanesulfonamide is unique due to the specific positioning of the methanesulfonamide group on the thiophene ring, which can influence its reactivity and interactions with biological targets. This positioning can also affect its electronic properties, making it suitable for specific applications in materials science and medicinal chemistry .
Properties
IUPAC Name |
thiophen-3-ylmethanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2S2/c6-10(7,8)4-5-1-2-9-3-5/h1-3H,4H2,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVRRTVTWLZQSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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